6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
描述
6-Hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidine derivative characterized by a hydrazinyl (-NH-NH₂) substituent at position 6 and a methyl group at position 1 of the fused heterocyclic core. Pyrazolo[3,4-d]pyrimidin-4-one scaffolds are structurally analogous to purines, enabling interactions with biological targets such as kinases, polymerases, and enzymes involved in nucleotide metabolism .
属性
IUPAC Name |
6-hydrazinyl-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O/c1-12-4-3(2-8-12)5(13)10-6(9-4)11-7/h2H,7H2,1H3,(H2,9,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFKXNVWQWJQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280915 | |
| Record name | 6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5463-93-4 | |
| Record name | 6-Hydrazinyl-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5463-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC19070 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
作用机制
Target of Action
The primary target of 6-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle pathway . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells . The downstream effects of this disruption can include apoptosis or programmed cell death .
Pharmacokinetics
Its molecular weight (18017 g/mol ) suggests that it may have good bioavailability
Result of Action
The compound’s action results in significant inhibition of cell growth . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces alterations in cell cycle progression and apoptosis within HCT cells .
生物活性
6-Hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 5463-93-4) is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound has been evaluated for its effects on various biological targets, particularly in the context of cancer treatment.
- Molecular Formula : C6H8N6O
- Molecular Weight : 180.17 g/mol
- Structure : The compound features a pyrazolo-pyrimidine scaffold, which is known for various pharmacological properties.
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), an essential enzyme in cell cycle regulation. By inhibiting CDK2 activity, this compound disrupts the cell cycle, leading to significant inhibition of cell growth and proliferation in cancer cells .
Anticancer Activity
Research indicates that compounds containing the pyrazolo-pyrimidine structure exhibit potent anticancer properties. Specifically, studies have shown that this compound can inhibit the growth of various cancer cell lines:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Significant growth inhibition |
| Breast Cancer | MDA-MB-231 | Antiproliferative effects |
| Colorectal Cancer | HCT116 | Inhibition of cell proliferation |
| Prostate Cancer | LNCaP | Induction of apoptosis |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bactericidal |
| Pseudomonas aeruginosa | 0.75 | Bacteriostatic |
The minimum inhibitory concentrations (MIC) indicate that this compound possesses significant antimicrobial properties and could be explored for therapeutic applications in infectious diseases .
Case Studies
Several case studies have highlighted the biological activity of pyrazolo-pyrimidine derivatives:
- Anticancer Study : A study evaluated the effects of various pyrazolo-pyrimidine derivatives on breast cancer cells. The results showed that compounds similar to 6-hydrazinyl-1-methyl exhibited potent antiproliferative effects and induced apoptosis in MDA-MB-231 cells .
- Antimicrobial Evaluation : A recent evaluation of several pyrazole derivatives indicated that those with structural similarities to 6-hydrazinyl compounds showed strong activity against resistant strains of Staphylococcus aureus and Escherichia coli .
相似化合物的比较
Comparison with Similar Compounds
The biological and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are highly dependent on substituent patterns. Below is a systematic comparison of 6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one with structurally related compounds:
Substituent Variations at Position 1
- Key Insight : Methyl at position 1 (target compound) balances steric bulk and synthetic accessibility compared to bulky tert-butyl or electron-deficient aryl groups. Phenyl analogs exhibit antifungal activity, suggesting that larger substituents may enhance target binding .
Substituent Variations at Position 6
- Key Insight: The hydrazinyl group in the target compound offers unique hydrogen-bonding capabilities compared to arylamino or sulfanyl substituents, which are critical for antifungal or antibacterial activities . Chloromethyl derivatives serve as versatile intermediates for further functionalization .
Substituent Variations at Position 4 and 5
- Key Insight: The oxo group at position 4 in the target compound is critical for mimicking endogenous purines, while 4-chloro analogs are precursors for nucleophilic substitution . Substituents at position 5 (e.g., nitrobenzylideneamino) significantly enhance anticancer activity, suggesting that modifications at this position are more impactful for cytotoxicity than hydrazinyl at position 6 .
准备方法
Cyclization of 5-Amino-1-Methyl-1H-Pyrazole-4-Carboxamide
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is commonly synthesized via cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carboxamide with urea or formamide. In a representative protocol:
- 5-Amino-1-methyl-1H-pyrazole-4-carboxamide is prepared by partial hydrolysis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile using alcoholic NaOH.
- Fusion with urea at 180–200°C for 4–6 hours yields 1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione .
- Chlorination with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux (110°C, 6 hours) produces 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Urea, 200°C, 5 hr | 78% | |
| Chlorination | POCl₃/PCl₅, 110°C | 85% |
Hydrazinyl Group Introduction
Nucleophilic Substitution of 4-Chloro Intermediate
The 4-chloro derivative undergoes hydrazinolysis to install the hydrazinyl moiety:
- 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is stirred with excess hydrazine hydrate (N₂H₄·H₂O) in ethanol at 60°C for 3–4 hours.
- Selective substitution at the 4-position yields 6-chloro-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .
- Subsequent hydrolysis of the 6-chloro group using aqueous NaOH (10%, 80°C, 2 hours) affords the target compound.
Reaction Scheme :
$$ \text{4,6-Dichloro intermediate} \xrightarrow{\text{N}2\text{H}4\cdot\text{H}_2\text{O}} \text{4-Hydrazinyl-6-chloro derivative} \xrightarrow{\text{NaOH}} \text{6-Hydrazinyl-4-one} $$
Optimization Insights :
Direct Hydrazination of Pyrazolo[3,4-d]Pyrimidin-4-One
Alternative routes avoid chlorination by employing hydrazine early in the synthesis:
- 3-(Methylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is treated with hydrazine hydrate in refluxing ethanol (8 hours).
- Thioether displacement yields 4-hydrazinyl-3-(methylthio) intermediate , which is desulfurized using Raney nickel in methanol to furnish the final product.
Spectroscopic Validation :
Functionalization and Derivative Synthesis
Schiff Base Formation
The hydrazinyl group enables condensation with carbonyl compounds to yield bioactive derivatives:
- Refluxing 6-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one with aromatic aldehydes (e.g., benzaldehyde) in ethanol/acetic acid produces hydrazones.
- Products exhibit enhanced solubility and EGFR inhibitory activity.
Representative Reaction :
$$ \text{Hydrazinyl compound} + \text{RCHO} \xrightarrow{\text{CH}_3\text{COOH}} \text{Hydrazone derivative} $$
Yield Comparison and Method Selection
| Method | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Chlorination-Substitution | POCl₃/PCl₅ chlorination | 72–85% | High selectivity | Harsh conditions |
| Direct Hydrazination | Hydrazine displacement | 65–78% | Fewer steps | Lower yield |
常见问题
Basic Questions
Q. What are the common synthetic routes for 6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one derivatives?
- Methodological Answer : Derivatives are synthesized via multi-step reactions, including tandem aza-Wittig and annulation reactions. For example, hydrazine reacts with iminophosphorane intermediates and aromatic isocyanates to yield 5-amino-6-arylamino derivatives (52–92% yields). Optimization involves solvent choice (e.g., dichloromethane or acetonitrile), controlled temperatures, and purification via recrystallization . Other routes include condensation with aldehydes or halogenation in acetic acid media to introduce substituents at the 6-position .
Q. How are pyrazolo[3,4-d]pyrimidin-4-one derivatives characterized structurally?
- Methodological Answer : Structural confirmation relies on ¹H NMR (e.g., pyrazole ring protons at δ 7.2–8.5 ppm), IR spectroscopy (C=O stretching at ~1650–1700 cm⁻¹), and ESI-MS for molecular ion verification. X-ray crystallography is used for unambiguous confirmation, as demonstrated for antifungal derivatives .
Q. What bioassays evaluate the anticancer potential of these derivatives?
- Methodological Answer : Standard assays include MCF-7 human breast adenocarcinoma cell line testing. Compounds are screened for cytotoxicity using IC₅₀ values (e.g., 11 µM for 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl derivatives). Dose-response curves and viability assays (MTT/WST-1) are critical for validating activity .
Advanced Research Questions
Q. How can reaction yields be optimized for hydrazinyl-substituted derivatives?
- Methodological Answer : Key factors include:
- Solvent polarity : Acetonitrile or DMSO improves solubility of intermediates .
- Catalyst use : Sodium sulfite enhances halogenation efficiency in DMSO-water media .
- Temperature control : Room temperature minimizes side reactions during annulation .
- Purification : Recrystallization from acetonitrile increases purity and yield .
Q. What in silico approaches predict biological activity and toxicity?
- Methodological Answer :
- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like PDE5 or xanthine oxidase .
- ADMET prediction : Tools like SwissADME calculate LogP (optimal range: −0.88 to 2.5), polar surface area (<140 Ų), and Lipinski compliance .
- Toxicity profiling : ProTox-II predicts hepatotoxicity and mutagenicity, critical for prioritizing derivatives like 3g (XO inhibitor with low toxicity) .
Q. How do 6-position modifications affect enzyme inhibitory activity?
- Methodological Answer :
- Benzyl groups (e.g., 6-benzyl derivatives) enhance PDE5 inhibition (IC₅₀ = 90 nM) by increasing hydrophobic interactions with the catalytic site .
- Aryl substitutions (e.g., 4-chloro-2-hydroxy-5-methylphenyl) improve xanthine oxidase (XO) inhibition (comparable to allopurinol) via hydrogen bonding and π-π stacking .
- Hydrazinyl groups enable Schiff base formation with aldehydes, expanding antifungal activity (83–100% inhibition at 10–50 mg/L) .
Q. How to resolve contradictory data in multi-target inhibition studies?
- Methodological Answer :
- Selectivity assays : Compare IC₅₀ values across related enzymes (e.g., PDE5 vs. PDE6) using isotopic tracer methods .
- Structural analogs : Synthesize derivatives with targeted substitutions (e.g., 6-aryl vs. 6-alkyl) to isolate target-specific effects .
- Kinetic analysis : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .
Q. What physicochemical properties are critical for drug design?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
